3-(2-Phenoxyethoxy)propan-1-amine

Description

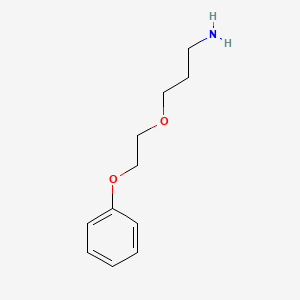

3-(2-Phenoxyethoxy)propan-1-amine is a secondary amine characterized by a propane backbone substituted with a phenoxyethoxy group (–O–C6H5–O–CH2CH2–) at the third carbon. Its molecular formula is C11H17NO2, with a molecular weight of 195.26 g/mol (approximated based on structural analogs) .

Synthesis routes for such amines often involve reductive alkylation or nucleophilic substitution.

Properties

CAS No. |

6903-18-0 |

|---|---|

Molecular Formula |

C11H17NO2 |

Molecular Weight |

195.26 g/mol |

IUPAC Name |

3-(2-phenoxyethoxy)propan-1-amine |

InChI |

InChI=1S/C11H17NO2/c12-7-4-8-13-9-10-14-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,12H2 |

InChI Key |

WQFCFMPMUNOOTQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCOCCCN |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCCN |

Other CAS No. |

6903-18-0 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenoxy and Phenoxyethoxy Derivatives

- Key Differences: The trifluoroethoxy group in the second compound increases electronegativity and resistance to oxidative metabolism compared to the non-fluorinated phenoxyethoxy analog.

Alkoxy Chain Variations

- Shorter chains (e.g., methoxy) balance solubility and permeability.

Fluorinated Derivatives

- Key Differences: Difluoroethoxy groups provide greater steric and electronic effects than monofluoro analogs, influencing receptor binding and in vivo clearance rates. highlights that fluorinated propan-1-amine derivatives, such as N-(3-[18F]fluorobenzyl)propan-1-amine, exhibit superior brain clearance in imaging studies compared to non-fluorinated analogs .

Heterocyclic and Aromatic Substituted Derivatives

- Key Differences : Bulky aromatic groups (e.g., naphthyloxy in D01) enhance binding to hydrophobic pockets in proteins, while heterocycles (e.g., piperazinyl) introduce hydrogen-bonding capabilities. D01’s dual activity underscores the importance of balanced hydrophobicity and electronic effects in multitarget drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.